molecular formula C10H9NO3 B6317016 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde CAS No. 189345-96-8

4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde

Cat. No. B6317016
CAS RN: 189345-96-8
M. Wt: 191.18 g/mol
InChI Key: SIDUAAXNWARCHV-UHFFFAOYSA-N
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Description

4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde (4-MOB) is a synthetic organic compound with a variety of applications in scientific research. The molecule is composed of two rings, one of which is a benzene ring and the other an oxazine ring. 4-MOB is an important intermediate in the synthesis of several biologically active compounds, such as the antifungal agent clotrimazole. It is also used as a building block for the synthesis of heterocyclic compounds and has potential for use in the development of pharmaceuticals.

properties

IUPAC Name

4-methyl-3-oxo-1,4-benzoxazine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-11-8-4-7(5-12)2-3-9(8)14-6-10(11)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDUAAXNWARCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde (0.5 g, 2.82 mmol), methyl iodide (0.6 g, 4.23 mmol) and cesium carbonate (1.37 g, 4.23 mmol) were dissolved in dry dimethylformamide (2 mL). The reaction mixture was irradiated by microwave at 100° C. for 30 minutes. The solvent was removed and the residue was washed with water and extracted with dichloromethane. Purification by silica chromatography (ISCO) produced 4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde (0.46 g, 85%). 1H NMR (400 MHz, DMSO-d6): δ 9.95 (s, 1H), 7.62 (s, 1H), 7.59 (d, 1H), 7.20 (d, 1H), 4.80 (s, 2H), 3.34 (s, 3H); MS (ESI) m/z: Calculated for C10H9NO3: 191.1. found: 192.1 (M+H)+.
Quantity
0.5 g
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reactant
Reaction Step One
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0.6 g
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reactant
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1.37 g
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reactant
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2 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1 g of AlCl3 were suspended in 10 ml DCM, 0.5 ml of nitromethane were added to dissolve AlCl3, and the solution was cooled to 0° C. 4-Methyl-4H-benzo[1,4]oxazin-3-one (0.5 g, 3.06 mmol) dissolved in DCM was added to the above solution and stirred for 15 minutes at 0° C. To this solution was further added 0.36 ml of bis-chloromethyl-methylether in DCM. The reaction was stirred at 0° C. for 15 minutes and at room temperature for 3 h. The crude reaction mixture was then poured onto ice, the layers were separated and the organic phase was washed with NaHCO3 and brine. After drying over MgSO4 and filtration the solvent was evaporated, which afforded 0.43 g of crude product. The dark oil was purified by flash chromatography using EtOAc and cyclohexane as eluents, affording 0.2 g (37%) of 4-methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde as colourless solid.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0.5 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
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Reaction Step Four
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0.36 mL
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10 mL
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solvent
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0 (± 1) mol
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde
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Reactant of Route 6
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